molecular formula C20H20N4O2 B14955105 1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone

Cat. No.: B14955105
M. Wt: 348.4 g/mol
InChI Key: OMCFHHQZVYZJGN-UHFFFAOYSA-N
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Description

1-Methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone is a synthetic quinolinone derivative featuring a piperazine ring substituted with a 2-pyridyl group, linked to the quinolinone core via a carbonyl moiety. This compound is of interest due to its structural similarity to pharmacologically active quinolinones, which exhibit diverse biological activities, including CNS modulation, antimicrobial, and antiparasitic effects .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-methyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)quinolin-2-one

InChI

InChI=1S/C20H20N4O2/c1-22-17-7-3-2-6-15(17)16(14-19(22)25)20(26)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h2-9,14H,10-13H2,1H3

InChI Key

OMCFHHQZVYZJGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinolinone intermediate.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, typically through a condensation reaction using a pyridine derivative and a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinolinone or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction may produce hydroquinolinones.

Scientific Research Applications

1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Piperazine Substituent Variations
  • 4-{[4-(4-Fluorophenyl)-1-Piperazinyl]Carbonyl}-2(1H)-Quinolinone (C20H18FN3O2) This analog replaces the 2-pyridyl group with a 4-fluorophenyl moiety. The fluorine atom’s electron-withdrawing effect may enhance metabolic stability compared to the pyridyl group, which offers nitrogen-mediated hydrogen bonding. However, the absence of a heteroaromatic ring (pyridine) could reduce affinity for targets requiring π-π stacking interactions . Key Data: Molecular weight 351.38; ChemSpider ID 21362704 .
  • 3-{[4-(2-{4-[(4-Benzyl-1-Piperidinyl)Methyl]Phenoxy}Ethyl)-1-Piperazinyl]Carbonyl}-1-Methyl-4(1H)-Quinolinone This compound (MW 304) features a benzyl-piperidine extension on the piperazine ring. The bulky hydrophobic group may improve blood-brain barrier penetration but could reduce aqueous solubility. Reported bioactivity: 62.8 (units unspecified), suggesting moderate potency .
Linker Modifications
  • Piperazinyl-Methylene-Spaced Quinolones Analogs with a methylene spacer (e.g., N-phenylpiperazinyl-4(1H)-quinolone) exhibit high antiplasmodial activity (EC50 = 4.7 nM against P. berghei). Comparison: The target compound’s carbonyl linker may reduce flexibility but increase electronic conjugation, possibly altering binding kinetics or metabolic pathways .
  • Alkoxy-Linked Derivatives (e.g., OPC-4392) 7-{3-[4-(2,3-Dimethylphenyl)-1-Piperazinyl]Propoxy}-2(1H)-Quinolinone (OPC-4392) uses a propoxy linker. This substitution confers potent neuroleptic activity (anti-methamphetamine ED50 < 10 mg/kg) and sigma receptor agonism, highlighting the impact of linker length on CNS activity .

Structure-Activity Relationships (SAR)

phenyl/fluorophenyl, possibly improving target selectivity . Bulky substituents (e.g., benzyl) may increase lipophilicity but reduce solubility .

Linker Chemistry :

  • Carbonyl linkers (target compound) vs. methylene () or alkoxy () alter electronic properties and flexibility. Methylene spacers optimize antiplasmodial activity, while alkoxy linkers favor CNS penetration .

Quinolinone Core Modifications: 1-Methyl substitution (target compound) may protect against metabolic oxidation compared to unsubstituted analogs .

Biological Activity

1-Methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O
  • Molecular Weight : 304.38 g/mol

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research indicates that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Biological Activities

  • Antitumor Activity :
    • In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis in these cells, suggesting a potential role as an anticancer agent.
  • Antimicrobial Properties :
    • Preliminary investigations indicate that the compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is hypothesized to result from the compound's ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects :
    • Studies have suggested that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
  • Study 2 : Research published in Pharmacology Reports assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC (µg/mL)Reference
AntitumorMCF-7 (breast cancer)15
AntimicrobialS. aureus32
AntimicrobialE. coli64

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